molecular formula C19H17F2N3OS B2557002 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide CAS No. 2034506-52-8

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide

Cat. No.: B2557002
CAS No.: 2034506-52-8
M. Wt: 373.42
InChI Key: GICFJWKDYRMKLC-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide (CAS 2034506-52-8) is a chemical compound with the molecular formula C19H17F2N3OS and a molecular weight of 373.4 g/mol . This benzamide derivative features a complex structure incorporating a pyrazole ring core, which is substituted with a cyclopropyl group and a thiophen-3-yl moiety, and is linked via an ethyl chain to a 2,6-difluorobenzamide group . Compounds based on the pyrazole scaffold, such as this one, are of significant interest in medicinal chemistry research due to their diverse biological activities. Pyrazole-containing compounds have been extensively investigated as potential therapeutic agents. For instance, structurally related diaryl-pyrazole carboxamides have been reported as potent cannabinoid type 1 (CB1) receptor antagonists, showing promise in preclinical studies for modulating food intake and parameters of metabolic syndrome . Furthermore, other cyclopropyl-containing heterocyclic compounds have been explored as discoidin domain receptor (DDR1/2) inhibitors for the treatment of idiopathic pulmonary fibrosis, and as kinase inhibitors in oncology research . The specific research applications for this compound have not been fully elucidated in the available literature, but its molecular framework suggests it is a valuable chemical probe for researchers in drug discovery. It is suitable for use in various biochemical and pharmacological assays, including target identification, mechanism of action studies, and structure-activity relationship (SAR) investigations. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3OS/c20-14-2-1-3-15(21)18(14)19(25)22-7-8-24-17(12-4-5-12)10-16(23-24)13-6-9-26-11-13/h1-3,6,9-12H,4-5,7-8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICFJWKDYRMKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=CC=C3F)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several benzamide-based pesticides and pharmaceutical intermediates. Key comparisons are outlined below:

Structural Analogues in Pesticides

Compounds such as teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) feature the 2,6-difluorobenzamide backbone but differ in substituents on the phenyl ring and adjacent functional groups. These compounds act as chitin synthesis inhibitors, targeting insect growth . In contrast, the target compound replaces the urea linker with a pyrazole-ethyl group, which may alter its mode of action or target specificity. The thiophene and cyclopropyl groups could enhance lipid solubility or metabolic stability compared to the chloro-fluoroaryl groups in teflubenzuron.

Pharmaceutical Analogues

Compound 191 from , (S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide, shares the 5-cyclopropylpyrazole motif but substitutes the thiophene with a trifluoromethyl group. This trifluoromethyl group is a common bioisostere for enhancing binding affinity and pharmacokinetics . protease inhibition).

Key Structural and Functional Differences

Compound Name Core Structure Key Substituents Application/Use Reference
Target Compound 2,6-Difluorobenzamide 5-cyclopropyl-3-(thiophen-3-yl)pyrazole Not specified (inferred: agrochemical/pharmaceutical)
Teflubenzuron 2,6-Difluorobenzamide 3,5-dichloro-2,4-difluorophenylurea Insect growth regulator
Hexaflumuron 2,6-Difluorobenzamide 3,5-dichloro-4-tetrafluoroethoxyphenylurea Termiticide
Compound 191 (Pharmaceutical) Difluorophenyl-acetamide 5-cyclopropyl-3-(trifluoromethyl)pyrazole Kinase/protease inhibitor

Research Findings and Implications

  • Substituent Effects : The cyclopropyl group in the target compound and its analogues (e.g., Compound 191) likely enhances metabolic stability by resisting oxidative degradation. The thiophene moiety may improve π-π interactions with aromatic residues in target proteins compared to trifluoromethyl or chloro-fluoro groups .
  • Fluorine’s Role : The 2,6-difluorobenzamide group is a hallmark of pesticidal benzoylureas, where fluorine atoms enhance membrane permeability and target binding . In pharmaceuticals, fluorine is leveraged for its electronegativity and ability to modulate pKa.
  • Synthetic Accessibility : The ethyl linker in the target compound may offer synthetic flexibility for further derivatization, a strategy employed in Compound 191’s synthesis via coupling reactions .

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